5-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide
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Overview
Description
5-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a phenyl ring, a thiadiazole ring, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the thiadiazole ring can be formed by the reaction of thiosemicarbazide with carboxylic acids or their derivatives, followed by cyclization with an appropriate reagent to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
5-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the thiadiazole or oxazole rings, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
5-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.
Mechanism of Action
The mechanism of action of 5-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Phenylacetone: An organic compound with a phenyl group attached to a ketone.
5-phenyl-1-benzofuran-2-yl derivatives: These compounds also contain a phenyl group and have been studied for their antimicrobial and antioxidant activities.
Uniqueness
5-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide is unique due to its combination of a thiadiazole and oxazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development .
Properties
Molecular Formula |
C15H14N4O2S |
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Molecular Weight |
314.4 g/mol |
IUPAC Name |
5-phenyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C15H14N4O2S/c1-9(2)14-17-18-15(22-14)16-13(20)11-8-12(21-19-11)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,16,18,20) |
InChI Key |
TVOMSRIAWORWLC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C2=NOC(=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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